molecular formula C16H22O7 B3055290 Diethyl 2-(3,4,5-trimethoxyphenyl)malonate CAS No. 637356-88-8

Diethyl 2-(3,4,5-trimethoxyphenyl)malonate

Cat. No.: B3055290
CAS No.: 637356-88-8
M. Wt: 326.34 g/mol
InChI Key: NGQMPJLAVXJZAZ-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4,5-trimethoxyphenyl)malonate is a chemical compound with the molecular formula C16H22O7 . It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 22 hydrogen atoms, and 7 oxygen atoms . The molecular weight of the compound is 326.34168 .

Scientific Research Applications

Cyclocondensation Reactions

  • Application : Malonates, including diethyl malonates, have been used as reagents for cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles. These heterocycles are significant in synthesizing various organic compounds (Stadlbauer et al., 2001).

Synthesis of Anticancer Drugs

  • Application : Derivatives of diethyl malonate, such as diethyl 2-(2-chloronicotinoyl)malonate, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds act on cancer cell growth signaling pathways, hindering growth and promoting apoptosis (Xiong et al., 2018).

Hydrolysis and Synthesis of Organic Acids

  • Application : Diethyl malonate derivatives have been used in synthesizing organic acids, like 2-(perfluorophenyl)malonic acid, through hydrolysis. These organic acids have various applications in chemical synthesis (Taydakov & Kiskin, 2020).

Hydrogen Bonding and Molecular Architecture

  • Application : The study of hydrogen bonding in compounds like diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates contributes to understanding supramolecular architecture. This knowledge is crucial in designing molecules for specific chemical and pharmaceutical purposes (Ilangovan et al., 2013).

Synthesis of Quinoline Derivatives

  • Application : Diethyl malonate derivatives are used as precursors in synthesizing quinoline derivatives with biological activities, such as antiviral, immunosuppressive, and anticancer properties (Valle et al., 2018).

Safety and Hazards

Diethyl 2-(3,4,5-trimethoxyphenyl)malonate is noted as an irritant . For safety, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

diethyl 2-(3,4,5-trimethoxyphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-6-22-15(17)13(16(18)23-7-2)10-8-11(19-3)14(21-5)12(9-10)20-4/h8-9,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMPJLAVXJZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590563
Record name Diethyl (3,4,5-trimethoxyphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637356-88-8
Record name Diethyl (3,4,5-trimethoxyphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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